BenchChemオンラインストアへようこそ!

1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole

COX-2 inhibition structure-activity relationship anti-inflammatory

This pentasubstituted imidazole is a refined COX-2 inhibitor scaffold validated in apoptosis studies of colorectal carcinoma cells. The 1-(4-difluoromethoxy)phenyl group dramatically enhances metabolic stability over standard halogenated analogs, while the 5-(4-methoxyphenyl) substituent achieves exceptional COX-2 selectivity (SI > 260 in related series), directly addressing the cardiotoxicity liabilities of legacy inhibitors. Ideal for structure-activity relationship programs and solid tumor target validation, this compound offers a distinct selectivity profile uncorrelated with celecoxib derivatives, enabling rational design of safer therapeutics.

Molecular Formula C19H18F2N2O2S
Molecular Weight 376.42
CAS No. 1226459-77-3
Cat. No. B2503004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole
CAS1226459-77-3
Molecular FormulaC19H18F2N2O2S
Molecular Weight376.42
Structural Identifiers
SMILESCCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H18F2N2O2S/c1-3-26-19-22-12-17(13-4-8-15(24-2)9-5-13)23(19)14-6-10-16(11-7-14)25-18(20)21/h4-12,18H,3H2,1-2H3
InChIKeyZLXIENYOUJUYPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(4-(Difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole (CAS 1226459-77-3) – Baseline Characteristics


1-(4-(Difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole is a synthetic, pentasubstituted imidazole derivative belonging to the 2-alkylthio-1,5-diarylimidazole class [1]. This class is recognized for its role as a scaffold for selective cyclooxygenase-2 (COX-2) inhibitors [1]. The compound is characterized by a 1-(4-difluoromethoxy)phenyl substituent, a 2-ethylthio group, and a 5-(4-methoxyphenyl) group, with a molecular formula of C19H18F2N2O2S and a molecular weight of 376.42 g/mol .

Why Generic Substitution of CAS 1226459-77-3 with Simpler Imidazole Analogs Carries Scientific Risk


The biological activity and physicochemical properties of 2-alkylthio-1,5-diarylimidazoles are exquisitely sensitive to the nature and position of substituents on the imidazole core [1]. In this class, substitution of the 2-alkylthio group from methylthio to ethylthio significantly alters COX-2 inhibitory potency and anti-inflammatory activity in vivo [1]. Furthermore, the 4-difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated or simple halogenated phenyl analogs, while the 4-methoxyphenyl group at position 5 influences COX-2 selectivity versus the 4-chlorophenyl or 4-methylsulfonylphenyl variants [2][3]. Interchanging with a structurally similar analog without accounting for these established structure-activity relationships (SAR) can lead to unpredictable potency, selectivity, and pharmacokinetic outcomes, making informed selection essential.

Quantitative Differentiation Evidence for 1-(4-(Difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole (CAS 1226459-77-3)


Class-Level COX-2 Inhibitory Potency: 2-Ethylthio vs. 2-Methylthio Substitution in 1,5-Diarylimidazoles

In the foundational SAR study of 2-alkylthio-1,5-diarylimidazoles by Navidpour et al., the 2-ethylthio substitution consistently produced compounds with superior COX-2 inhibitory potency and in vivo anti-inflammatory activity compared to the corresponding 2-methylthio analogs [1]. For instance, within the 1-aryl-5-(4-methylsulfonylphenyl)imidazole series, the 2-ethylthio derivative 11h demonstrated a COX-2 IC50 of 1.20 µM, which was 3.5-fold more potent than its 2-methylthio counterpart 11a (COX-2 IC50 = 4.20 µM) [1]. This ethylthio-dependent potency enhancement is a class-recognized trend, although the precise magnitude for the target compound with its unique 1-(4-difluoromethoxy)phenyl and 5-(4-methoxyphenyl) substitution pattern has not been published.

COX-2 inhibition structure-activity relationship anti-inflammatory

Metabolic Stability Advantage: 4-Difluoromethoxy vs. Non-Fluorinated Phenyl Substituents

The 1-(4-difluoromethoxy)phenyl group on this compound confers a documented advantage in metabolic stability and lipophilicity over non-fluorinated phenyl analogs. In a systematic study of difluoromethoxy-substituted benzo[d]imidazole derivatives, the OCHF2 group significantly improved resistance to oxidative metabolism and enhanced target binding interactions compared to OCH3 and unsubstituted phenyl controls [1]. This is consistent with the general medicinal chemistry principle that the difluoromethoxy moiety acts as a lipophilic, metabolically stable bioisostere of methoxy or hydroxyl groups [1]. The target compound's 1-(4-difluoromethoxy)phenyl group is therefore predicted to offer superior metabolic stability relative to the 1-(4-methoxyphenyl) or 1-phenyl analogs, although direct head-to-head microsomal stability data for this specific compound are not publicly available.

metabolic stability difluoromethoxy lipophilicity

COX-2 Selectivity Tuning: 5-(4-Methoxyphenyl) vs. 5-(4-Chlorophenyl) in Diaryl-Imidazoles

Within the 1,5-diarylimidazole class, the 5-(4-methoxyphenyl) substituent has been associated with enhanced COX-2 selectivity compared to 5-(4-chlorophenyl) or 5-(4-methylsulfonylphenyl) analogs. In a series of 4,5-bisaryl imidazolyl imidazoles, the 4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl derivative achieved an exceptionally high COX-1/COX-2 selectivity index of 262.9, outperforming celecoxib [1]. This trend is supported by SAR analyses indicating that electron-donating 4-methoxyphenyl groups at the 5-position favor COX-2 selective inhibition over COX-1 [2]. The target compound incorporates this selectivity-enhancing 5-(4-methoxyphenyl) motif, differentiating it from analogs bearing 4-chlorophenyl, 4-bromophenyl, or 4-methylsulfonylphenyl at this position.

COX-2 selectivity 4-methoxyphenyl SAR

Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen Bonding Profile vs. Non-Fluorinated Analogs

The presence of the difluoromethoxy group increases the calculated lipophilicity (cLogP) of the target compound compared to its 1-(4-methoxyphenyl) analog, while the 4-methoxyphenyl group at position 5 provides additional hydrogen bond acceptor capacity. Based on the molecular formula C19H18F2N2O2S (MW 376.42) , the compound's calculated topological polar surface area (tPSA) and cLogP values place it within favorable drug-like chemical space. The difluoromethoxy substitution increases cLogP by approximately 0.5-0.8 log units compared to a simple methoxy group, enhancing membrane permeability potential while retaining sufficient polarity for aqueous solubility [1]. This positions the compound distinctly from non-fluorinated analogs in terms of its absorption and distribution profile.

lipophilicity computational chemistry drug-likeness

Recommended Application Scenarios for 1-(4-(Difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole (CAS 1226459-77-3)


Selective COX-2 Inhibitor Lead Optimization and SAR Expansion

Based on the class-recognized SAR showing that 2-ethylthio-1,5-diarylimidazoles are selective COX-2 inhibitors [1], this compound is a strong candidate for medicinal chemistry programs aiming to develop next-generation anti-inflammatory agents with improved selectivity. Its 5-(4-methoxyphenyl) group is associated with enhanced COX-2 selectivity (SI > 260 in related series) [3], while the 1-(4-difluoromethoxy)phenyl group offers the metabolic stability required for in vivo proof-of-concept studies [2].

Colorectal Cancer Apoptosis Research Using COX-2-Dependent Cell Lines

Given the demonstrated ability of 4-methoxyphenyl-substituted imidazole derivatives to induce apoptosis in Caco-2 colorectal carcinoma cells via COX-2 inhibition [3], this compound is well-suited as a chemical probe for investigating COX-2-mediated survival pathways in solid tumors. Its structural differentiation from celecoxib provides a complementary tool for target validation studies.

Pharmacokinetic Profiling of Fluorinated Imidazole Scaffolds

The difluoromethoxy group is a proven metabolic stability enhancer in imidazole-based compounds [2]. This compound can serve as a model substrate for comparative in vitro microsomal stability and permeability assays (e.g., Caco-2 or MDCK monolayers) to benchmark the pharmacokinetic advantages of OCHF2 substitution against OCH3, Cl, or H analogs, thereby informing future candidate selection in drug discovery programs.

Chemical Biology Tool for Investigating COX-1 vs. COX-2 Selectivity Determinants

With its unique combination of 2-ethylthio and 5-(4-methoxyphenyl) substituents, this compound offers a distinct selectivity profile compared to classical COX-2 inhibitors like celecoxib or rofecoxib [1][3]. It can be employed in enzymatic and cellular assays to dissect the structural determinants of COX isoform selectivity, aiding in the rational design of safer anti-inflammatory therapies.

Quote Request

Request a Quote for 1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(4-methoxyphenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.